molecular formula C19H18O6 B1233439 4H-1-Benzopyran-4-one, 5,6,7-trimethoxy-3-(2-methoxyphenyl)- CAS No. 100211-04-9

4H-1-Benzopyran-4-one, 5,6,7-trimethoxy-3-(2-methoxyphenyl)-

Cat. No.: B1233439
CAS No.: 100211-04-9
M. Wt: 342.3 g/mol
InChI Key: LMYDKXXEPYRDDD-UHFFFAOYSA-N
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Description

5,6,7-trimethoxy-3-(2-methoxyphenyl)-1-benzopyran-4-one is a member of 7-methoxyisoflavones.

Scientific Research Applications

Structural Analysis and Molecular Conformation

  • 4H-1-Benzopyran-4-one compounds are analyzed for their structural properties and molecular conformation. For example, a study on 5-hydroxy-3,6,7-trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one, a flavonoid isolated from traditional Chinese medicine, revealed specific dihedral angles formed between its benzene ring and pyran ring, contributing to the molecular conformation stabilized by intramolecular hydrogen bonding (Hua-wei Geng et al., 2011).

Synthesis and Chemical Transformation

  • These compounds are subjects of chemical synthesis and transformation studies. For instance, research on the conversion of 7-methoxy-3,4-dihydro-2H-1-benzopyran-2-one into corresponding dimethyl ortho esters demonstrates the compound's versatility in organic synthesis (D. Bourke & D. J. Collins, 1997).

Structural Characterization of Flavonoids

  • Studies have been conducted to characterize the structures of flavonoids derived from these compounds. For example, research on flavonoids from Physalis minima involving 5,6,7-trimethoxy-2-phenyl-4H-1-benzopyran-4-one contributes to the understanding of flavonoid structures in medicinal plants (L. Koh & A. Ng, 1993).

Potential Anticancer Properties

  • Some studies explore the anticancer properties of derivatives of 4H-1-Benzopyran-4-one. For example, research on 3-styrylchromones, a type of 4H-1-benzopyran-4-ones, showed cytotoxicities against human oral squamous cell carcinoma cells, suggesting potential in cancer treatment (H. Sakagami et al., 2015).

Crystal Structure Analysis

  • The crystal structures of derivatives of this compound are analyzed to understand their molecular interactions and stability. For example, a study on 3,5,7-trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one, also known as 3,4′,5,7-tetramethoxyflavone, describes its crystal structure and molecular interactions (T. Aree & P. Sawasdee, 2009).

Properties

CAS No.

100211-04-9

Molecular Formula

C19H18O6

Molecular Weight

342.3 g/mol

IUPAC Name

5,6,7-trimethoxy-3-(2-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C19H18O6/c1-21-13-8-6-5-7-11(13)12-10-25-14-9-15(22-2)18(23-3)19(24-4)16(14)17(12)20/h5-10H,1-4H3

InChI Key

LMYDKXXEPYRDDD-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=COC3=CC(=C(C(=C3C2=O)OC)OC)OC

Canonical SMILES

COC1=CC=CC=C1C2=COC3=CC(=C(C(=C3C2=O)OC)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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